molecular formula C13H19N5OS B15121396 3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No.: B15121396
M. Wt: 293.39 g/mol
InChI Key: HDDALEZZXFOOTI-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a complex organic compound that features a thiadiazole ring, an azetidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiadiazole ring, followed by the introduction of the azetidine and imidazole rings through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thiadiazole compounds.

Scientific Research Applications

3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using computational modeling and experimental techniques to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-oxadiazole
  • 3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-(2-methoxyethyl)-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct electronic and steric characteristics

Properties

Molecular Formula

C13H19N5OS

Molecular Weight

293.39 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C13H19N5OS/c1-10-14-4-5-17(10)7-11-8-18(9-11)13-15-12(16-20-13)3-6-19-2/h4-5,11H,3,6-9H2,1-2H3

InChI Key

HDDALEZZXFOOTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC(=NS3)CCOC

Origin of Product

United States

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